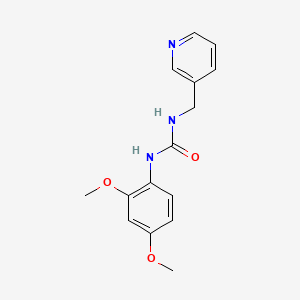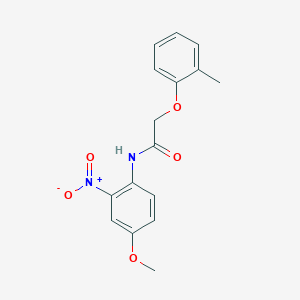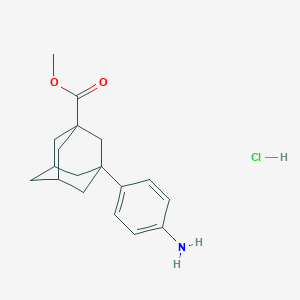![molecular formula C21H10ClF5N2O2 B4944071 2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating salt and water transport in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
CFTR(inh)-172 is a selective inhibitor of CFTR protein, which regulates salt and water transport in various organs. CFTR(inh)-172 binds to a specific site on CFTR protein and blocks its activity, leading to decreased salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to modulate CFTR activity in various organs, leading to improved salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera.
Avantages Et Limitations Des Expériences En Laboratoire
CFTR(inh)-172 has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition. CFTR(inh)-172 is also commercially available in high purity and yield, making it suitable for various applications. However, CFTR(inh)-172 has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CFTR(inh)-172, including:
1. Development of more potent and selective CFTR inhibitors for therapeutic applications.
2. Investigation of the molecular mechanisms of CFTR inhibition by CFTR(inh)-172 and other inhibitors.
3. Identification of new therapeutic targets for CFTR modulation in cystic fibrosis and other diseases.
4. Development of new tools and assays for studying CFTR function and regulation.
5. Investigation of the role of CFTR in various physiological processes and diseases.
In conclusion, CFTR(inh)-172 is a potent and selective inhibitor of CFTR protein that has potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential applications in various fields. Future research on CFTR(inh)-172 and other CFTR inhibitors will provide new insights into the molecular mechanisms of CFTR regulation and may lead to the development of new therapies for cystic fibrosis and other diseases.
Méthodes De Synthèse
The synthesis of CFTR(inh)-172 involves several steps, starting from commercially available starting materials. The synthesis route involves the formation of the benzoxazole ring and the subsequent coupling of the pentafluorophenyl and chlorophenyl groups to the benzoxazole core. The final product is obtained in high yield and purity, making it suitable for various applications.
Applications De Recherche Scientifique
CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera. CFTR(inh)-172 has been used as a tool compound to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, pancreatic bicarbonate secretion, and sweat gland function.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF5N2O2/c22-10-3-1-9(2-4-10)7-14(30)28-11-5-6-13-12(8-11)29-21(31-13)15-16(23)18(25)20(27)19(26)17(15)24/h1-6,8H,7H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYWUDXXSHIDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)

![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)